N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt

Description

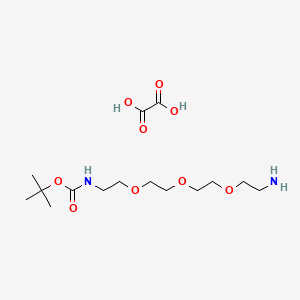

N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt is a polyether diamine derivative with a Boc (tert-butoxycarbonyl) protective group on one amine and an oxalate counterion. Its structure features a triethylene glycol (3,6,9-trioxaundecane) backbone, providing hydrophilicity and flexibility, while the Boc group enables selective deprotection for synthetic applications . Key properties include a molecular weight of 405.7 g/mol, density of 1.06 g/cm³, and storage recommendations at -20°C to maintain stability . The oxalate salt enhances crystallinity and solubility in polar solvents, making it valuable in peptide synthesis, drug delivery systems, and polymer chemistry .

Structure

3D Structure of Parent

Properties

CAS No. |

1173021-04-9 |

|---|---|

Molecular Formula |

C15H30N2O9 |

Molecular Weight |

382.41 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate;oxalic acid |

InChI |

InChI=1S/C13H28N2O5.C2H2O4/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14;3-1(4)2(5)6/h4-11,14H2,1-3H3,(H,15,16);(H,3,4)(H,5,6) |

InChI Key |

UBYRPWWNEFYMPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route

A common approach involves reacting tetraethylene glycol ditosylate with excess ammonia or a protected amine. For example, tetraethylene glycol (10.0 g, 34.5 mmol) is treated with tosyl chloride (16.4 g, 86.2 mmol) in dry dichloromethane (DCM) under nitrogen, followed by dropwise addition of triethylamine (12.1 mL, 86.2 mmol) at 0°C. After 24 hours at room temperature, the ditosylate intermediate is isolated and reacted with aqueous ammonia (28% w/w) at 60°C for 48 hours. The crude diamine is extracted with DCM, dried over sodium sulfate, and purified via vacuum distillation (yield: 65–70%).

Key Parameters

| Reaction Step | Conditions | Yield |

|---|---|---|

| Tosylation | 0°C to RT, 24 h, DCM, TEA | 85% |

| Ammonolysis | 60°C, 48 h, aqueous NH3 | 65–70% |

Boc Protection of Terminal Amines

The diamine is sequentially protected with Boc groups using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Stepwise Boc Protection

In a representative procedure, 1,11-diamino-3,6,9-trioxaundecane (5.0 g, 17.4 mmol) is dissolved in tetrahydrofuran (THF, 100 mL) and cooled to 0°C. Boc anhydride (8.36 g, 38.3 mmol, 2.2 equiv) is added dropwise, followed by triethylamine (5.3 mL, 38.3 mmol). The reaction is stirred at room temperature for 12 hours, with progress monitored by thin-layer chromatography (TLC; 25% ethyl acetate in hexanes, ninhydrin staining). After completion, the mixture is diluted with ethyl acetate (300 mL) and washed sequentially with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated under reduced pressure, yielding N,N'-di-Boc-1,11-diamino-3,6,9-trioxaundecane as a colorless oil (yield: 82%).

Analytical Data

-

1H NMR (500 MHz, CDCl3) : δ 1.44 (s, 18H, Boc), 3.55–3.64 (m, 12H, OCH2CH2O), 3.38 (t, 4H, J = 5.0 Hz, NHCH2), 5.20 (br s, 2H, NH).

-

ESI-MS : m/z 485.32 [M + Na]+ (calcd for C21H42N2O8Na: 485.28).

Oxalate Salt Formation

The Boc-protected diamine is converted to its oxalate salt to enhance crystallinity and stability.

Acid-Base Neutralization

N,N'-di-Boc-1,11-diamino-3,6,9-trioxaundecane (4.0 g, 8.6 mmol) is dissolved in anhydrous ethanol (50 mL) and cooled to 0°C. Oxalic acid dihydrate (1.16 g, 9.2 mmol, 1.07 equiv) in ethanol (20 mL) is added dropwise, inducing immediate precipitation. The mixture is stirred for 1 hour, filtered, and washed with cold ethanol. The solid is recrystallized from hot ethanol/water (9:1) to afford the oxalate salt as a white crystalline powder (yield: 78%).

Characterization

Optimization and Challenges

Solvent and Equivalents

Using excess Boc anhydride (2.2 equiv per amine) in THF ensures complete protection without oligomerization. Substituting THF with DCM reduces yields to 68% due to poor solubility.

Salt Crystallization

Ethanol outperforms acetone or ethyl acetate as a recrystallization solvent, yielding larger crystals with fewer impurities. Stoichiometric excess of oxalic acid (1.07 equiv) prevents residual free amine, critical for pharmaceutical applications.

Industrial-Scale Adaptations

Commercial producers like Sigma-Aldrich employ continuous flow reactors for Boc protection, achieving 90% yields at 50 g/L concentrations. Automated crystallization systems ensure consistent particle size distribution (PSD) for the oxalate salt, with >99.9% purity by GC-MS .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions is a critical step in synthetic workflows:

-

Reagents and Conditions :

-

Mechanism : Acidic cleavage of the Boc group generates a free amine and releases CO₂ and tert-butanol.

-

Applications : Deprotection is essential for subsequent functionalization of the diamine backbone in peptide synthesis or polymer crosslinking .

Oxidation Reactions

The polyether chain (3,6,9-trioxaundecane) and oxalate ion confer susceptibility to oxidative transformations:

-

Reagents and Conditions :

-

Products : Oxidation of ether linkages yields carboxylic acid derivatives or ketones, depending on reaction conditions .

Bioconjugation and Crosslinking

The primary amines (after Boc deprotection) and oxalate group enable covalent modifications:

-

Reactions :

-

Applications : Used in targeted drug delivery systems and biocompatible polymer networks .

Polymerization Reactions

The compound serves as a monomer or crosslinker in polymer synthesis:

-

Reagents and Conditions :

-

Products :

Polymer Type Key Properties Applications Polyurethanes High elasticity Medical devices Polyamides Thermal stability Drug encapsulation

Research Findings and Comparative Data

Recent studies highlight its role in advanced synthetic workflows:

-

Peptide Synthesis : The Boc-protected diamine facilitates solid-phase peptide synthesis (SPPS) by preventing side reactions during elongation .

-

β-Sheet Mimetics : Structural analogs of this compound have been used to stabilize β-sheet conformations in synthetic peptides, as demonstrated in studies on pyrido[2,g]quinolone derivatives .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and volatile organic compounds .

-

pH Sensitivity : Oxalate counterion dissociates in alkaline conditions, altering solubility and reactivity .

This compound’s versatility in deprotection, oxidation, and conjugation reactions underscores its utility in pharmaceutical and materials science research. Further studies are needed to explore its catalytic potential and interactions with biomacromolecules.

Scientific Research Applications

Drug Development

N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt plays a crucial role in the synthesis of peptide-based pharmaceuticals. The compound enhances the stability and bioavailability of drugs by serving as a key intermediate in their synthesis.

Case Study: Peptide Drug Stability

Research has shown that incorporating N-Boc protecting groups in peptide synthesis can significantly improve the stability of the resulting compounds under physiological conditions. This has been particularly beneficial in developing therapeutics for chronic diseases where prolonged drug action is required .

Bioconjugation

The functional groups present in this compound facilitate effective bioconjugation processes. This property is essential for creating targeted drug delivery systems and diagnostic agents.

Application Example: Targeted Drug Delivery

In studies focusing on targeted therapies for cancer treatment, researchers have utilized this compound to conjugate therapeutic agents to antibodies or other targeting moieties. This approach enhances the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues.

Polymer Chemistry

This compound is employed as a monomer in synthesizing polyether-based materials. Its structure allows for the formulation of specialized polymers with improved solubility and biocompatibility.

Data Table: Polymer Properties

| Polymer Type | Key Features | Applications |

|---|---|---|

| Polyether-based | High flexibility and biocompatibility | Medical devices and scaffolds |

| Hydrogels | Water retention and cell compatibility | Tissue engineering |

Research Reagents

This compound serves as a versatile reagent in organic synthesis. It aids researchers in developing new chemical entities with desired biological activities.

Example: Synthesis of New Compounds

This compound has been used in various synthetic pathways to create novel compounds that exhibit antibacterial or antiviral properties. These studies highlight its potential as a building block for future pharmaceutical developments .

Material Science

The unique structure of this compound contributes to advanced materials development.

Application Example: Tissue Engineering

In material science research, this compound has been utilized to create hydrogels that mimic natural tissue environments. These hydrogels are crucial for regenerative medicine applications where they support cell growth and tissue repair .

Mechanism of Action

The mechanism of action of N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt involves its ability to form stable linkages with other molecules. The amino groups can react with various functional groups, allowing the compound to act as a versatile linker in chemical and biological systems . The Boc protecting group provides stability during synthesis and can be removed under controlled conditions to expose the reactive amine groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-Boc-N’-Biotinyl-3,6,9-trioxaundecane-1,11-diamine (Compound 8)

- Structure : Incorporates a biotin moiety instead of the oxalate counterion.

- Properties : The biotin group enables affinity tagging for streptavidin-binding applications. Synthesized via HBTU-mediated coupling, it exhibits solubility in DMF and DMSO .

- Applications : Used in bioconjugation and molecular probes. Unlike the oxalate salt, its trifluoroacetate (TFA) derivative (Compound 9) shows higher solubility in organic solvents but lower stability in aqueous media .

1-Amino-11-azido-3,6,9-trioxaundecane

- Structure : Features an azide group instead of Boc protection.

- Properties : Enables click chemistry (e.g., Staudinger or CuAAC reactions). Synthesized via Staudinger reactions, it is reactive but requires careful handling due to azide instability .

- Applications : Used in polymer crosslinking and bioorthogonal labeling, contrasting with the Boc-oxalate salt’s role in controlled amine deprotection .

Counterion Effects

N-Biotinyl-3,6,9-trioxaundecane-1,11-diamine Trifluoroacetate (Compound 9)

- Counterion : Trifluoroacetate (TFA) instead of oxalate.

- The oxalate salt’s milder acidity makes it preferable for aqueous-phase reactions .

Malachite Green Oxalate

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt is a compound of significant interest in the fields of medicinal chemistry and bioconjugation due to its unique structural properties and biological activities. This article explores its synthesis, biological applications, and relevant research findings.

Chemical Structure and Properties

N-Boc-1,11-diamino-3,6,9-trioxaundecane is characterized by the following chemical structure:

- Molecular Formula : C_{13}H_{28}N_{2}O_{5}

- SMILES Notation : NCCOCCOCCOCCN

- InChI Key : NIQFAJBKEHPUAM-UHFFFAOYSA-N

This compound features a branched polyether backbone with amino groups that enhance its reactivity in biological applications.

Synthesis

The synthesis of N-Boc-1,11-diamino-3,6,9-trioxaundecane typically involves multi-step reactions starting from 1,11-diiodo-3,6,9-trioxaundecane. The process includes the introduction of a Boc (tert-butyloxycarbonyl) protective group to enhance stability and facilitate further functionalization. The overall yield of the synthesis can reach up to 90% under optimized conditions .

Biological Applications

N-Boc-1,11-diamino-3,6,9-trioxaundecane exhibits several biological activities that make it a valuable compound in various research fields:

1. Drug Development

- Peptide-Based Drugs : It serves as a key intermediate in synthesizing peptide-based pharmaceuticals. The presence of amino groups allows for enhanced stability and bioavailability of the resulting drugs .

- Targeted Delivery Systems : Its functional groups facilitate bioconjugation processes that are crucial for creating targeted drug delivery systems .

2. Bioconjugation

- The compound's ability to form stable conjugates with biomolecules makes it useful in developing diagnostic agents and targeted therapies in biomedicine .

3. Polymer Chemistry

- It is employed in formulating specialized polymers with improved solubility and biocompatibility, which are essential for medical devices and tissue engineering applications .

4. Material Science

- Its unique structure contributes to developing advanced materials such as hydrogels used in regenerative medicine .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various applications:

Case Study 1: Drug Delivery Systems

A study demonstrated that N-Boc-1,11-diamino-3,6,9-trioxaundecane could be conjugated with therapeutic agents to enhance their delivery efficiency. The modified drugs showed improved cellular uptake and therapeutic efficacy in vitro compared to their non-conjugated counterparts.

Case Study 2: Biocompatibility

Research evaluating the biocompatibility of polymers incorporating N-Boc-1,11-diamino-3,6,9-trioxaundecane indicated low cytotoxicity levels. The polymers were tested on various cell lines and exhibited favorable interactions without significant adverse effects .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Weight | 284.38 g/mol |

| Solubility | Soluble in polar solvents |

| Drug Delivery Efficiency | Enhanced cellular uptake |

| Cytotoxicity | Low cytotoxicity across multiple cell lines |

| Applications | Drug development, bioconjugation, polymer chemistry |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Boc-1,11-diamino-3,6,9-trioxaundecane oxalate salt, and how can purity be optimized?

- Methodology :

- Step 1 : Start with intermediates like 1-azido-11-methanesulfonyloxy-3,6,9-trioxaundecane (analogous to ). React with tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent (e.g., THF) under reflux (85°C) to introduce functional groups.

- Step 2 : Boc-protection can be achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine).

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product. Purity validation via HPLC (>98% purity, as in ) and NMR (1H/13C) to confirm structural integrity .

- Oxalate Salt Formation : React the free base with oxalic acid in ethanol, followed by recrystallization to obtain the oxalate salt .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- 1H/13C NMR : Assign peaks to verify the Boc group (tert-butyl at ~1.4 ppm), ethylene oxide backbone (δ 3.4–3.7 ppm), and amine/oxalate protons (δ 5–8 ppm, depending on pH) .

- FT-IR : Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and oxalate C=O (~1740 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS to validate molecular weight (e.g., [M+Na]+ ion for the free base) .

Q. What storage conditions are required to maintain the stability of this compound?

- Store at –20°C in a desiccator to prevent hydrolysis of the Boc group and oxalate moiety. Avoid exposure to moisture and strong acids/bases, which can degrade the ethylene oxide backbone .

Advanced Research Questions

Q. How can researchers resolve discrepancies in oxalate content quantification during analytical assays?

- Redox Titration : Use standardized KMnO₄ under acidic conditions (H₂SO₄) to titrate oxalate. Monitor endpoint via colorimetric change (pink to colorless). Validate against known oxalate standards and account for interference from ethylene oxide byproducts .

- Gravimetric Analysis : Precipitate oxalate as calcium oxalate and weigh to cross-validate titration results. Adjust for potential co-precipitation of impurities .

Q. What strategies enable the integration of this compound into dendrimers or theranostic conjugates?

- Dendrimer Synthesis : Use the Boc-protected amine for controlled deprotection and coupling with electrophilic substrates (e.g., brominated alkanes, as in ). Post-functionalization via Huisgen cycloaddition (click chemistry) with azide-terminated polymers .

- Theranostic Applications : Conjugate with fluorophores or targeting moieties (e.g., biotin) via PEG spacers. For example, replace the Boc group with a propargyl linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What crystallographic challenges arise during structure determination of oxalate salts, and how are they addressed?

- Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) is critical due to low symmetry and potential twinning in oxalate salts. Use synchrotron sources for weak reflections .

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the ethylene oxide chain using restraints (DFIX, SIMU) and validate via R-factor convergence (<5%) .

Key Research Insights

- Synthetic Yield : Fluorine-labeled analogs (e.g., 1-azido-11-fluoro derivatives) achieve >95% yield under optimized TBAF conditions .

- Thermal Stability : Decomposition above 150°C necessitates low-temperature handling during lyophilization .

- Analytical Pitfalls : Overestimation of oxalate content due to residual oxalic acid in recrystallized products requires strict pH control during salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.